N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
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Overview
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products . The compound’s structure includes a furo[3,2-G]chromen moiety, which is a fused ring system that contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can be achieved through a multicomponent reaction. This method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This approach allows for the efficient synthesis of the target compound in a single synthetic stage.
Chemical Reactions Analysis
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits significant biological activity, making it a valuable compound for studying biological processes and developing new pharmaceuticals.
Industry: It can be employed in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound’s furocoumarin moiety allows it to intercalate into DNA, leading to the formation of covalent bonds upon exposure to UVA light. This interaction can result in the inhibition of DNA replication and transcription, which is the basis for its use in PUVA therapy .
Comparison with Similar Compounds
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can be compared to other furocoumarin derivatives, such as:
Psoralen: A well-known furocoumarin used in PUVA therapy for treating skin conditions.
Bergapten: Another furocoumarin with similar biological activities and applications.
Properties
Molecular Formula |
C25H25NO5 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H25NO5/c1-14-16(3)30-22-13-23-19(11-18(14)22)15(2)20(25(28)31-23)12-24(27)26-10-9-17-7-5-6-8-21(17)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27) |
InChI Key |
LQGQVACODNXECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4OC)C)C |
Origin of Product |
United States |
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